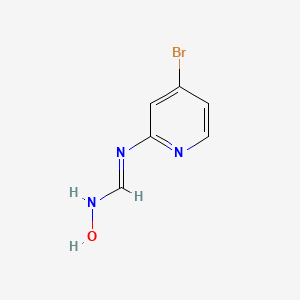

N'-(4-bromopyridin-2-yl)-N-hydroxymethanimidamide

Beschreibung

N'-(4-bromopyridin-2-yl)-N-hydroxymethanimidamide is an organic compound featuring a pyridine ring substituted with a bromine atom at the 4-position and an N-hydroxymethanimidamide functional group. This structure combines a heteroaromatic system with a polar amidoxime-like moiety, which may confer unique reactivity and physicochemical properties. Structural studies of such compounds often employ X-ray crystallography tools like SHELXL and visualization software such as ORTEP-3 .

Eigenschaften

IUPAC Name |

N'-(4-bromopyridin-2-yl)-N-hydroxymethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-5-1-2-8-6(3-5)9-4-10-11/h1-4,11H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIWXMJVNVKINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)N=CNO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Bromopyridin-2-yl)-N’-hydroxyformimidamide typically involves the reaction of 4-bromo-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxyformimidamide product.

Industrial Production Methods

While specific industrial production methods for (E)-N-(4-Bromopyridin-2-yl)-N’-hydroxyformimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(4-Bromopyridin-2-yl)-N’-hydroxyformimidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydroxyformimidamide group to an amine.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N-(4-Bromopyridin-2-yl)-N’-hydroxyformimidamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of (E)-N-(4-Bromopyridin-2-yl)-N’-hydroxyformimidamide involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyformimidamide group can form hydrogen bonds with active sites, while the bromopyridine moiety can participate in π-π interactions or halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs share the N-hydroxymethanimidamide core but differ in aromatic substituents.

Structural Analog: N'-[3-chloro-4-(morpholin-4-yl)phenyl]-N-hydroxymethanimidamide

- Aromatic System: Target Compound: Pyridine ring (4-bromo substituent). Analog: Benzene ring (3-chloro, 4-morpholino substituents) .

- Substituent Effects: The bromopyridine group in the target compound increases polarity compared to the chlorophenyl-morpholino analog. Pyridine’s nitrogen allows for hydrogen bonding, whereas the morpholino group (a saturated oxygen-containing ring) enhances hydrophilicity. Bromine’s larger atomic radius and polarizability may improve binding affinity in biological targets compared to chlorine.

- Predicted Solubility: The morpholino group in the analog likely increases water solubility, while the bromopyridine’s moderate polarity balances solubility and membrane permeability.

Functional Group Comparison

- N-hydroxymethanimidamide Group: Both compounds retain this group, enabling chelation with metal ions (e.g., in enzyme inhibition).

Pharmacological Implications

- Target Compound : The bromopyridine system may enhance interactions with aromatic residues in enzymes (e.g., kinases), while moderate solubility supports bioavailability.

- Analog: The morpholino group’s hydrophilicity could improve solubility but reduce blood-brain barrier penetration.

Data Table: Structural and Property Comparison

Research Findings and Methodological Considerations

- Structural Analysis : X-ray crystallography via SHELXL can resolve differences in bond angles and torsional strain caused by substituents. For example, bromine’s steric bulk may distort the pyridine ring conformation.

- Chirality and Polarimetry : While neither compound is chiral, enantiomorph-polarity estimation methods (e.g., Flack parameter ) are critical for analogs with stereocenters.

- Thermodynamic Stability: The morpholino group’s electron-donating effect may stabilize the analog’s benzene ring, whereas bromine’s electron-withdrawing effect could increase pyridine ring reactivity.

Biologische Aktivität

N'-(4-bromopyridin-2-yl)-N-hydroxymethanimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N'-(4-bromopyridin-2-yl)-N-hydroxymethanimidamide is characterized by its unique structure, which includes a brominated pyridine ring and a hydroxymethanimidamide functional group. The molecular formula is with a molecular weight of approximately 232.06 g/mol.

The biological activity of N'-(4-bromopyridin-2-yl)-N-hydroxymethanimidamide can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Antimicrobial Activity : Some reports indicate that this compound exhibits antimicrobial properties, potentially making it useful in treating bacterial infections.

- Anticancer Properties : There is growing evidence that N'-(4-bromopyridin-2-yl)-N-hydroxymethanimidamide may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Biological Activity Data

Case Studies

-

Case Study 1: Anticancer Activity

- A study conducted on various cancer cell lines demonstrated that N'-(4-bromopyridin-2-yl)-N-hydroxymethanimidamide significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

-

Case Study 2: Antimicrobial Efficacy

- Another research project evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed that it inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Q & A

Q. What advanced degradation studies are critical for understanding the compound’s reactivity under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.